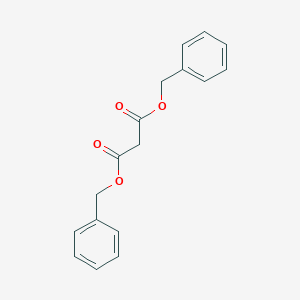

Malonato de dibencilo

Descripción general

Descripción

Direct asymmetric reaction of dibenzyl malonate with N-tert-butoxycarbonyl aldimines in the presence of Yb(OTf)3 and iPr-pybox (pybox = pyridine bisoxazoline) complexes has been investigated.

Aplicaciones Científicas De Investigación

Síntesis de Bisfosfonatos

El malonato de dibencilo se utiliza en la síntesis de tetraetil 3,3-bis(benciloxocarbonil)propileno bisfosfonato, que es significativo en el estudio de los trastornos de resorción ósea .

Condensación de Knoevenagel

Sirve como reactivo en la reacción de condensación de Knoevenagel para producir umbeliferona-3-carboxilato de bencilo, un compuesto que tiene posibles aplicaciones en la síntesis orgánica .

Adición de Michael enantioselectiva

El compuesto se utiliza en la adición de Michael enantioselectiva de malonatos de dialquilo a benzalacetofenona, lo que es crucial para producir compuestos quirales con alta pureza enantiomérica .

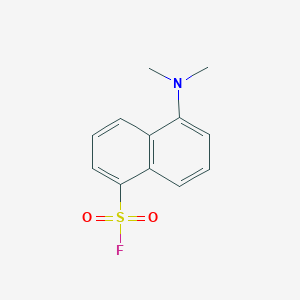

Catálisis a alta presión

El this compound está involucrado en la catálisis a alta presión para permitir la adición de tipo Michael enantioselectiva a los β-ariletenilsulfonil fluoruros, lo que lleva a fluoruros de alcanosulfonilo quirales con altos rendimientos y enantioselectividades .

Síntesis asimétrica

Se utiliza en reacciones asimétricas directas con aldiminas de N-terc-butoxicarbonilo, facilitadas por complejos de triflato de iterbio y bisoxazolina de piridina, que son importantes para los estudios de síntesis asimétrica .

Investigación sobre cardioprotección

En la investigación sobre cardioprotección, se investigan los malonatos, incluido el this compound, por su capacidad para inhibir la deshidrogenasa succínica tras la reperfusión como estrategia terapéutica en modelos de infarto de miocardio .

Valorización de la biomasa

El this compound también se investiga por su papel en la catálisis de reacciones de transesterificación para sintetizarse a sí mismo a partir de alcohol bencílico utilizando sílice modificada con molibdeno derivada de la biomasa de cáscara de arroz, mostrando una aplicación en química verde .

Cada aplicación demuestra la versatilidad e importancia del this compound en varios campos de la investigación científica.

Thermo Scientific Chemicals MilliporeSigma <a aria-label="2: MilliporeSigma" data-citationid="daa79926-0245-b08b-bca3-d1e5407839fc-45" h

Mecanismo De Acción

Target of Action

Dibenzyl malonate has been shown to inhibit HIV infection by interfering with the formation of hydrogen bonds at the active site of the reverse transcriptase enzyme . The reverse transcriptase enzyme is crucial for the replication of the HIV virus, making it a primary target of many antiretroviral drugs.

Mode of Action

The mode of action of dibenzyl malonate involves a nucleophilic attack on the electrophilic carbon atom in the compound. This forms a covalent bond with the 4’-hydroxyl group on the ribose sugar . This reaction releases water and leads to an irreversible inhibition of HIV replication .

Biochemical Pathways

It is known that the compound interferes with the replication of the hiv virus by inhibiting the reverse transcriptase enzyme . This disruption of the viral replication process can have downstream effects on other biochemical pathways within the cell.

Pharmacokinetics

The compound’s effectiveness in inhibiting hiv replication suggests that it may have suitable bioavailability and metabolic stability for use as a therapeutic agent .

Result of Action

The primary result of dibenzyl malonate’s action is the inhibition of HIV replication. By forming a covalent bond with the 4’-hydroxyl group on the ribose sugar, dibenzyl malonate effectively inhibits the reverse transcriptase enzyme, leading to an irreversible halt in HIV replication .

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Análisis Bioquímico

Biochemical Properties

Dibenzyl malonate plays a role in biochemical reactions, particularly in the direct asymmetric reaction with N - tert -butoxycarbonyl aldimines in the presence of Yb (OTf) 3 and iPr-pybox (pybox = pyridine bisoxazoline) complexes . The nature of these interactions involves the formation of complex structures that facilitate biochemical reactions .

Cellular Effects

It is known to interact with various biomolecules, potentially influencing cell function, signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Dibenzyl malonate involves its interaction with various biomolecules at the molecular level. It may bind to these molecules, inhibiting or activating enzymes, and causing changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and does not degrade easily .

Metabolic Pathways

Dibenzyl malonate is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is likely that it interacts with various transporters or binding proteins, affecting its localization or accumulation .

Propiedades

IUPAC Name |

dibenzyl propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c18-16(20-12-14-7-3-1-4-8-14)11-17(19)21-13-15-9-5-2-6-10-15/h1-10H,11-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYFCSKVXWRJEOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40164478 | |

| Record name | Dibenzyl malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15014-25-2 | |

| Record name | Dibenzyl malonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15014-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenzyl malonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015014252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15014-25-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101027 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibenzyl malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzyl malonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.530 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

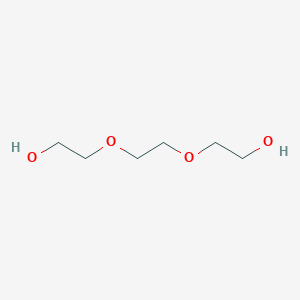

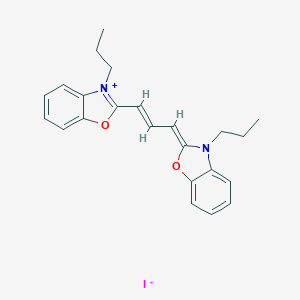

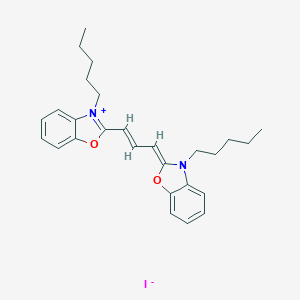

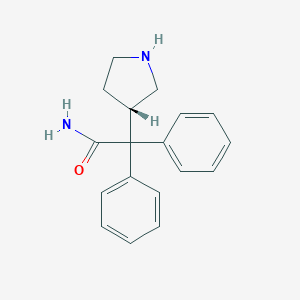

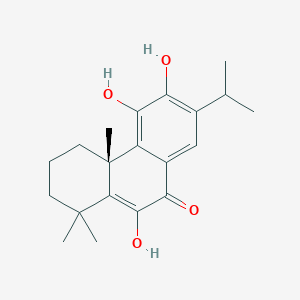

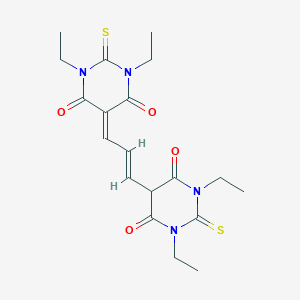

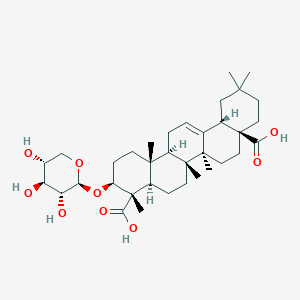

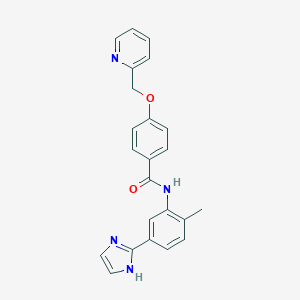

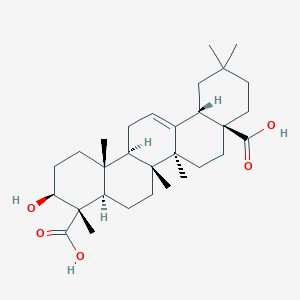

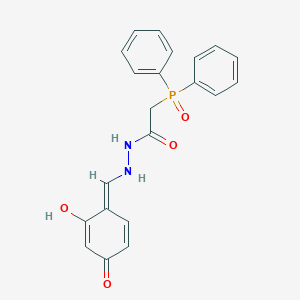

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Dibenzyl malonate?

A1: Dibenzyl malonate has the molecular formula C17H16O4 and a molecular weight of 284.31 g/mol.

Q2: Is there any spectroscopic data available for characterizing Dibenzyl malonate?

A2: While the provided research papers primarily focus on the applications of Dibenzyl malonate, they do mention the use of single-crystal X-ray diffraction to determine the structures of complexes formed between Dibenzyl malonate and titanium(IV) chloride. [, ] These studies provide insights into the coordination chemistry of Dibenzyl malonate.

Q3: What are the main catalytic applications of Dibenzyl malonate?

A3: Dibenzyl malonate commonly serves as a reactant in asymmetric Michael addition reactions. [, , , , , , ] These reactions enable the construction of carbon-carbon bonds with high stereoselectivity, crucial for synthesizing chiral molecules.

Q4: How does the choice of catalyst influence the outcome of these reactions?

A4: Research has shown that various catalysts, including heterobimetallic complexes, [, ] chiral organocatalysts, [, ] and lanthanide-based catalysts, [, ] effectively promote asymmetric Michael additions of Dibenzyl malonate. The specific catalyst choice significantly impacts the reaction yield and enantioselectivity. For instance, a La Li–BINOL catalyst system exhibited significant acceleration of asymmetric nitroaldol reactions without compromising the optical purity of the products. []

Q5: Are there any examples of Dibenzyl malonate being used in heterogeneous catalysis?

A5: Yes, researchers have successfully immobilized a chiral polymer-supported Jorgensen—Hayashi-type organocatalyst on a layered heterogeneous catalyst containing bimetallic alloy nanoparticles. [, ] This bifunctional catalyst facilitated a sequential aerobic oxidation—asymmetric Michael reaction using Dibenzyl malonate, demonstrating the compound's utility in heterogeneous catalytic systems.

Q6: How does the structure of the Michael acceptor influence the reactivity with Dibenzyl malonate?

A6: Studies have investigated Michael additions of Dibenzyl malonate to various acceptors, including chalcones, cyclic enones, and α,β-unsaturated N-acylpyrroles. [, , ] The choice of acceptor significantly influences reactivity and stereoselectivity. Notably, a study highlighted the enhanced reactivity of dithiomalonates compared to Dibenzyl malonate in reactions with chalcones and enones under mechanochemical conditions. []

Q7: Are there any studies investigating the compatibility of Dibenzyl malonate with different materials?

A7: While the provided research primarily focuses on the reactivity of Dibenzyl malonate, a study investigated its use in the transesterification reaction with benzyl alcohol using various solid acid catalysts. [] This research explored the influence of different support materials, including modified rice husk silica, on catalytic activity, highlighting the importance of material compatibility in optimizing reaction outcomes.

Q8: How do structural modifications of malonates affect their reactivity in Michael additions?

A8: Research suggests that modifying the ester groups in malonates can impact their reactivity. For example, dithiomalonates exhibited higher reactivity compared to Dibenzyl malonate in Michael additions to enones under mechanochemical conditions. [] This difference in reactivity highlights the influence of the thioester group on the reaction pathway.

Q9: Are there any computational studies exploring the reactivity of Dibenzyl malonate?

A9: While the provided research primarily focuses on experimental investigations, a study employed DFT calculations to understand the mechanism of the mechanochemical Michael addition of dithiomalonates to enones. [] Such computational approaches can provide valuable insights into reaction mechanisms and guide the design of more efficient catalysts and reaction conditions.

Q10: Are there any reported applications of Dibenzyl malonate in the synthesis of biologically relevant molecules?

A10: Yes, Dibenzyl malonate has been employed in the synthesis of various biologically relevant molecules. For instance, it served as a starting material in the preparation of all four stereoisomers of coronamic acid, a natural product with plant growth-regulating properties. [, ] Additionally, researchers utilized Dibenzyl malonate in a synthetic route to β-carboxyaspartic acid, an amino acid found in certain proteins. []

Q11: What are the environmental implications of using Dibenzyl malonate?

A11: While specific data on the environmental impact of Dibenzyl malonate is limited in the provided research, researchers are increasingly exploring greener alternatives and sustainable practices in chemical synthesis. Utilizing heterogeneous catalysts, [, ] exploring mechanochemical synthesis, [] and sourcing catalysts from biowaste [] represent promising avenues for minimizing the environmental footprint associated with Dibenzyl malonate and similar compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R)-2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyethyl] acetate](/img/structure/B149330.png)